Ethyl 2-fluoro-3-hydroxybenzoate
Overview
Description
Ethyl 2-fluoro-3-hydroxybenzoate is a chemical compound . It is related to Ethyl 3-hydroxybenzoate, which is a food-grade antimicrobial agent . Ethyl 3-hydroxybenzoate has been used in the synthesis of chiral derivatives of ethyl 3- (2-methylbutyloxy)benzoate and 4- (2-methylbutyloxy)-4′-acetylbiphenyl, via Mitsunobu reaction .
Synthesis Analysis
The synthesis of fluorinated compounds like Ethyl 2-fluoro-3-hydroxybenzoate has attracted attention from biologists and chemists . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . The research progress of enzymatic synthesis of fluorinated compounds is summarized since 2015 .Molecular Structure Analysis
The molecular structure of Ethyl 2-fluoro-3-hydroxybenzoate can be analyzed using various tools . The structure is also available as a 2d Mol file or as a computed 3d SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 2-fluoro-3-hydroxybenzoate can be analyzed using various tools . Many fluorous molecules are comprised of nonfluorous and fluorous domains . The most common and extensively investigated ponytails have the formula (CH 2) m (CF 2) n–1 CF 3 .Scientific Research Applications
Photodegradation of Hazardous Water Contaminants
Ethyl 2-fluoro-3-hydroxybenzoate, as part of the paraben family, has been studied in the context of photodegradation of hazardous water contaminants. Research demonstrated the efficacy of ultraviolet C lamps in degrading these contaminants in the presence and absence of hydrogen peroxide, highlighting the potential environmental applications (Gmurek et al., 2015).
Metabolism by Anaerobic Bacteria
Ethyl 2-fluoro-3-hydroxybenzoate has been a subject of study in the metabolism of aromatic acids by anaerobic bacteria. These studies provide insights into the biochemical pathways and environmental implications of this compound's biodegradation (Mouttaki et al., 2008).
Synthesis and Antitumor Activity
This compound has been utilized in the synthesis of derivatives with potential antitumor activity. Studies on amino acid ester derivatives containing 5-fluorouracil have shown promising results against certain types of cancer cells, indicating its relevance in pharmaceutical research (Xiong et al., 2009).
Enthalpies of Formation
Research has also focused on the gas-phase enthalpies of formation of ethyl hydroxybenzoates, including ethyl 2-fluoro-3-hydroxybenzoate. This data is essential in understanding the thermodynamics and stability of this compound, which is crucial for various industrial applications (Ledo et al., 2018).
Crystal Growth and Characterization
The growth and characterization of ethyl 4-hydroxybenzoate single crystals, a related compound, have been studied using the modified vertical Bridgman technique. These studies provide a foundation for understanding the crystalline properties of similar compounds like ethyl 2-fluoro-3-hydroxybenzoate (Solanki et al., 2017).
Transesterification in Activated Sludge
Another interesting area of study is the transesterification of para-hydroxybenzoic acid esters, including ethyl 2-fluoro-3-hydroxybenzoate, in activated sludge. This research provides insights into the environmental fate and transformation of this compound in wastewater treatment processes (Wang et al., 2018).
Safety And Hazards
Ethyl 2-fluoro-3-hydroxybenzoate may cause skin irritation, serious eye irritation, and respiratory irritation . It contains no substances known to be hazardous to the environment or not degradable in wastewater treatment plants . It will likely be mobile in the environment due to its water solubility .
properties
IUPAC Name |
ethyl 2-fluoro-3-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-2-13-9(12)6-4-3-5-7(11)8(6)10/h3-5,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYCCDMPSNIVDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00547647 | |
Record name | Ethyl 2-fluoro-3-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00547647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-fluoro-3-hydroxybenzoate | |
CAS RN |
105836-28-0 | |
Record name | Ethyl 2-fluoro-3-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00547647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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